1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Description
Significance of Nitrogen Heterocycles in Contemporary Organic Chemistry
Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom within their ring structure. They represent one of the most significant and diverse classes of molecules in organic and medicinal chemistry. sigmaaldrich.com Their prevalence is underscored by the fact that a substantial majority of all biologically active chemical entities and FDA-approved small-molecule drugs feature at least one nitrogen-containing heterocyclic ring. cymitquimica.com This widespread presence is due to their unique structural and electronic properties, which allow them to engage in various biological interactions, such as hydrogen bonding, and modulate critical physicochemical properties like solubility and lipophilicity. cymitquimica.com
These compounds form the core framework of countless natural products, including alkaloids, vitamins, and hormones, as well as a vast array of synthetic pharmaceuticals, agrochemicals, and materials. nih.gov Their structural diversity enables fine-tuning of biological activity, making them indispensable building blocks in the design and development of new therapeutic agents and functional materials. google.com
The 1,4-Diazepane Ring System: A Privileged Chemical Scaffold in Research
Within the vast family of nitrogen heterocycles, the 1,4-diazepane ring system is recognized as a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for drug discovery. The seven-membered ring containing two nitrogen atoms at the 1 and 4 positions provides a flexible yet constrained conformation that is well-suited for interaction with proteins and other biological macromolecules.
The utility of the 1,4-diazepane scaffold is demonstrated by its incorporation into a wide range of biologically active compounds. dntb.gov.ua Derivatives have been investigated for numerous therapeutic applications, including as antipsychotics, anxiolytics, anticonvulsants, and anticancer agents. shreemlifesciences.com More recent research has explored their potential as sigma (σ) receptor ligands for neurodegenerative disorders and as inhibitors of amyloid-beta (Aβ) aggregation in the context of Alzheimer's disease. nih.gov The adaptability of the 1,4-diazepane core, which allows for substitution at its nitrogen atoms, provides chemists with a powerful tool to systematically modify molecular properties and explore structure-activity relationships.
Scope and Research Focus on 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane within Chemical Science
This compound is a specific derivative of the core diazepane structure. Its molecular architecture combines the seven-membered diazepane ring with a substituted benzyl (B1604629) group. This particular substitution pattern—a bromine atom and a fluorine atom on the benzyl ring—is common in medicinal chemistry for modulating electronic properties and metabolic stability.
While extensive, peer-reviewed studies focusing exclusively on this compound are not widely present in the public domain, its structure strongly suggests its role as a chemical intermediate or a building block in discovery chemistry. cymitquimica.com Pharmaceutical and chemical research organizations often synthesize large libraries of such compounds for screening purposes or as precursors for more complex molecules. The synthesis would typically involve the N-alkylation of 1,4-diazepane with 4-bromo-2-fluorobenzyl bromide, a known chemical reagent. sigmaaldrich.com
The research focus for a compound like this lies in its potential to be a part of a larger drug discovery program. The "4-bromo-2-fluorobenzyl" moiety can serve as a handle for further chemical modifications (e.g., cross-coupling reactions at the bromine position) or as a key pharmacophoric element designed to interact with a specific biological target. Its availability from commercial suppliers indicates its utility for researchers exploring new derivatives of the 1,4-diazepane scaffold for various potential therapeutic applications.
Chemical Compound Data
| Identifier | Value |
|---|---|
| CAS Number | 646455-62-1 |
| Molecular Formula | C12H16BrFN2 |
| Molecular Weight | 287.17 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHWQGRCERBVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381439 | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646455-62-1 | |
| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]hexahydro-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646455-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)homopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 1 4 Bromo 2 Fluorobenzyl 1,4 Diazepane
Established Synthetic Routes to 1,4-Diazepane Derivatives
The 1,4-diazepane core is a key structural motif found in numerous biologically active compounds. nih.govsemanticscholar.orgresearchgate.net Its synthesis has been approached through various strategies, primarily involving the formation of the seven-membered ring or the functionalization of the parent heterocycle.
Ring-Closure Reactions for Seven-Membered Heterocycles
The construction of the 1,4-diazepane ring system is a fundamental challenge in heterocyclic synthesis. Various cyclization strategies have been developed to create this seven-membered structure, often starting from linear precursors containing the necessary nitrogen and carbon atoms.
Key methods include:
Intramolecular Cyclization: This common approach involves creating a linear precursor with two nucleophilic nitrogen atoms separated by a three-carbon chain, and two terminal electrophilic carbons. A double intramolecular nucleophilic substitution or reductive amination can then form the diazepane ring. For instance, a domino process starting from 1,2-diamines and alkyl 3-oxohex-5-enoates can generate the ring through an in-situ aza-Nazarov reagent and subsequent intramolecular aza-Michael cyclization. acs.org
Palladium-Catalyzed Cyclization: Palladium catalysts can be used to facilitate the intramolecular cyclization of appropriately substituted aminobenzylamines with propargylic carbonates, forming benzodiazepine (B76468) cores. mdpi.com This highlights the utility of transition metal catalysis in forming seven-membered rings.
Schmidt Reaction: This ring expansion reaction can convert N-alkyl-4-piperidones into N1-alkyl-1,4-diazepin-5-ones upon treatment with hydrazoic acid. researchgate.net This method provides a pathway to expand a six-membered ring into the desired seven-membered diazepane system.
Condensation Reactions: The condensation of diamines, such as 1,2-diaminoethane, with α,β-unsaturated carbonyl compounds or dicarbonyl compounds is a classical and straightforward method for forming diazepine (B8756704) derivatives. nih.gov
Below is a table summarizing various ring-closure strategies for synthesizing 1,4-diazepane and related structures.
| Method | Starting Materials | Key Transformation | Reference |
|---|---|---|---|
| Domino Process / Intramolecular Cyclization | 1,2-Diamines, Alkyl 3-oxohex-5-enoates | Aza-Nazarov reaction followed by aza-Michael cyclization | acs.org |
| Intramolecular Cross-Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | CuI-catalyzed intramolecular C-N bond formation | mdpi.com |
| Schmidt Ring Expansion | N-Alkyl-4-piperidones, Hydrazoic Acid | Rearrangement and insertion of a nitrogen atom | researchgate.net |
| Palladium-Catalyzed Cyclization | N-tosyl-2-aminobenzylamines, Propargylic Carbonates | Formation of π-allylpalladium intermediate and intramolecular nucleophilic attack | mdpi.com |
N-Alkylation Approaches for Functionalization of 1,4-Diazepanes
Once the 1,4-diazepane scaffold is obtained, functionalization at one or both nitrogen atoms is required to produce specific derivatives like the target compound. N-alkylation is the most direct method for introducing substituents.
Two primary N-alkylation strategies are prevalent:
Direct Nucleophilic Substitution: This classic SN2 reaction involves treating 1,4-diazepane with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) bromide), in the presence of a base. The base deprotonates the secondary amine, creating a more nucleophilic amide anion that attacks the electrophilic carbon of the alkylating agent. A significant challenge with symmetrical diamines like 1,4-diazepane is controlling the degree of alkylation, as mono- and di-alkylation products can be formed. acsgcipr.org Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylated product. researchgate.net
Reductive Amination: This is a powerful and widely used method for forming C-N bonds and is often preferred over direct alkylation due to better control over selectivity. researchgate.net The process involves the reaction of the 1,4-diazepane with an aldehyde or ketone (e.g., a benzaldehyde (B42025) derivative) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. acs.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). koreascience.kr This method avoids the use of reactive alkyl halides and often provides higher yields of the mono-alkylated product. nih.gov
The following table compares these two common N-alkylation methods.
| Method | Reactants | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Direct Nucleophilic Substitution | 1,4-Diazepane + Alkyl Halide + Base | Conceptually simple, widely applicable. | Risk of over-alkylation (di-substitution), use of potentially mutagenic alkyl halides. | acsgcipr.orgacsgcipr.org |
| Reductive Amination | 1,4-Diazepane + Aldehyde/Ketone + Reducing Agent | Excellent control for mono-alkylation, milder conditions, avoids alkyl halides. | Requires synthesis of the corresponding aldehyde/ketone, iminium ion stability can vary. | acs.orgkoreascience.krnih.gov |
Targeted Synthesis of 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane Precursors
The synthesis of the target compound requires the preparation of a suitable electrophilic precursor containing the 4-bromo-2-fluorobenzyl group. The choice of precursor, either an aldehyde or a benzyl halide, dictates the subsequent coupling strategy.
Synthesis of the 4-Bromo-2-fluorobenzyl Moiety
The 4-bromo-2-fluorobenzyl group can be prepared as either 4-bromo-2-fluorobenzaldehyde (B134337) for reductive amination or 4-bromo-2-fluorobenzyl bromide for direct alkylation.
Synthesis of 4-Bromo-2-fluorobenzaldehyde: This aldehyde can be synthesized via several routes. One common method involves the bromination of 4-fluorobenzaldehyde (B137897) using a suitable brominating agent in an acidic medium. google.comguidechem.com Another approach starts from 1,4-dibromo-2-fluorobenzene, which undergoes a metal-halogen exchange followed by formylation using a formylating agent like N,N-dimethylformamide (DMF). google.com Oxidation of 1-bromo-2-fluoro-4-methylbenzene (4-bromo-2-fluorotoluene) also yields the desired aldehyde. nbinno.com
Synthesis of 4-Bromo-2-fluorobenzyl Bromide: This precursor is typically synthesized from 4-bromo-2-fluorotoluene. The benzylic methyl group is selectively brominated using a radical initiator and a brominating agent like N-bromosuccinimide (NBS) under photochemical or thermal conditions. This free-radical halogenation is a standard transformation in organic synthesis.
The table below outlines common starting materials for these precursors.
| Target Precursor | Starting Material | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| 4-Bromo-2-fluorobenzaldehyde | 4-Fluorobenzaldehyde | Bromide reagent, Acid | Electrophilic Aromatic Substitution | google.com |
| 4-Bromo-2-fluorobenzaldehyde | 1,4-Dibromo-2-fluorobenzene | n-BuLi or i-PrMgCl, then DMF | Metal-Halogen Exchange & Formylation | google.com |
| 4-Bromo-2-fluorobenzyl Bromide | 4-Bromo-2-fluorotoluene | N-Bromosuccinimide (NBS), AIBN or light | Radical Bromination | - |
Coupling Reactions for Scaffold Assembly
With the 1,4-diazepane ring and the benzyl precursor in hand, the final step is the coupling reaction to assemble the target molecule, this compound. As discussed in section 2.1.2, this is achieved either by direct N-alkylation or reductive amination.
Route A: Direct N-Alkylation: 1,4-Diazepane is reacted with 4-bromo-2-fluorobenzyl bromide. To favor mono-alkylation, a slight excess of the diazepane may be used, along with a suitable non-nucleophilic base (e.g., K₂CO₃, Et₃N) and a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or DMF.
Route B: Reductive Amination: 1,4-Diazepane is condensed with 4-bromo-2-fluorobenzaldehyde in a solvent like methanol (B129727) (MeOH) or dichloromethane (B109758) (DCM). A reducing agent, typically sodium triacetoxyborohydride, is added to reduce the resulting iminium ion intermediate to form the final product. This route is often preferred for its high selectivity for the mono-N-substituted product.
Advanced Synthetic Techniques and Optimization
Optimizing the synthesis of this compound involves maximizing yield, minimizing byproducts, and ensuring procedural efficiency. Several advanced techniques can be applied.
Catalyst Optimization: For N-alkylation reactions, particularly those employing the "borrowing hydrogen" strategy where alcohols are used as alkylating agents, the choice of catalyst is critical. Ruthenium and iridium complexes have shown high efficiency for N-alkylation of amines with alcohols under mild conditions, offering a greener alternative to using alkyl halides. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times for N-alkylation and C-H functionalization on diazepine scaffolds, often leading to improved yields and cleaner reaction profiles compared to conventional heating. figshare.com
Flow Chemistry: For controlling exothermic reactions or minimizing the formation of byproducts like in N-alkylation, flow chemistry offers precise control over stoichiometry, temperature, and reaction time, which can be crucial for improving selectivity for mono-alkylation. acsgcipr.org
Solvent and Base Screening: The yield of N-alkylation reactions is highly dependent on the choice of solvent and base. A systematic screening of conditions, for instance comparing polar aprotic solvents (THF, MeCN, DMF) and various inorganic or organic bases (NaH, K₂CO₃, DIPEA), is crucial for optimization. researchgate.netresearchgate.net The use of greener solvents is also an important consideration. acsgcipr.org
Continuous Flow Synthesis for Diazepane Derivatives
Continuous flow manufacturing is emerging as a powerful tool in pharmaceutical synthesis, offering enhanced safety, consistency, and scalability compared to traditional batch processes. frontiersin.org This methodology is particularly advantageous for optimizing reaction conditions like temperature, pressure, and residence time to improve yield and purity. researchgate.net In the context of diazepine synthesis, such as for the well-known drug diazepam, continuous flow processes have been successfully implemented. frontiersin.org
A typical two-step continuous flow synthesis for a related diazepine structure involves an initial N-acylation followed by a sequential substitution and cyclization. frontiersin.org Researchers have used microfluidic reactors to rapidly screen different solvents, temperatures, and reagents to identify optimal conditions. researchgate.net For example, a telescoped flow synthesis using two microreactors in series has been shown to produce diazepam with a 96% yield and 91% purity within 15 minutes, which can be further purified to >98% with a single recrystallization. frontiersin.orgresearchgate.net This approach avoids the isolation of intermediates, streamlining the manufacturing process and potentially reducing waste. frontiersin.org The principles demonstrated in these systems, including precise control over reaction parameters, are directly applicable to the synthesis of the 1,4-diazepane ring or the alkylation of a pre-formed diazepane with 4-bromo-2-fluorobenzyl halide under flow conditions.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Diazepam
| Parameter | Batch Processing | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | ~15 minutes frontiersin.orgresearchgate.net |
| Yield | Variable, often lower | Up to 96% before recrystallization researchgate.net |
| Purity | Requires multiple purification steps | >98% after a single recrystallization frontiersin.orgresearchgate.net |
| Safety | Higher risk with large volumes | Improved safety with small reactor volumes rsc.org |
| Process Control | Limited | Precise control over temperature and time researchgate.net |
One-Pot Synthesis Approaches
One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates. This approach saves time, resources, and reduces waste. Several one-pot strategies have been developed for the synthesis of diazepine and benzodiazepine derivatives. nih.govrsc.org
One such method involves the reaction of ketimine intermediates with aldehydes, catalyzed by Keggin-type heteropolyacids, to produce 1,4-diazepine derivatives in high yields. nih.gov Another efficient approach is the one-pot, three-component synthesis of spirodibenzo researchgate.netnih.govdiazepine derivatives using graphite (B72142) oxide as a recyclable heterogeneous catalyst in an aqueous ethanol (B145695) medium. rsc.orgrsc.org For benzo[b] researchgate.netnih.govdiazepines, a method combining a palladium-catalyzed carbonylative Sonogashira reaction with an aza-Michael addition cyclocondensation has been reported, achieving yields up to 90%. rsc.org A domino process starting from simple 1,2-diamines and alkyl 3-oxohex-5-enoates offers a step- and atom-economical protocol for synthesizing 1,4-diazepanes, often under solvent-free conditions. acs.org These diverse one-pot methodologies highlight the potential for the efficient, streamlined synthesis of the this compound structure.
Green Chemistry Principles in the Synthesis of Diazepane Compounds
The application of green chemistry principles is crucial for developing sustainable synthetic processes. This involves a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. primescholars.comjocpr.com
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are toxic, flammable, and environmentally harmful. researchgate.net Consequently, there is a significant effort to replace them with greener alternatives. In the synthesis of diazepine derivatives, researchers have successfully employed environmentally benign media. For instance, the use of an aqueous ethanol medium has been demonstrated in the graphite oxide-catalyzed one-pot synthesis of spirodibenzo researchgate.netnih.govdiazepines. rsc.orgrsc.org
Furthermore, solvent-free reactions represent an ideal green chemistry scenario. researchgate.net A protocol for synthesizing 1,4-diazepanes via a domino process has been shown to work under solvent-free conditions in many cases. acs.org Another example is the use of reusable sulfamic acid as a catalyst for the one-pot synthesis of benzo-[b]-1,4-diazepines under solvent-free conditions, which offers excellent yields and allows the catalyst to be recycled. researchgate.net
Table 2: Green Solvents and Conditions in Diazepine Synthesis
| Method | Solvent/Condition | Catalyst | Compound Class | Reference |
|---|---|---|---|---|
| Three-component reaction | Aqueous Ethanol | Graphite Oxide | Spirodibenzo researchgate.netnih.govdiazepines | rsc.orgrsc.org |
| One-pot condensation | Water | Oxalic Acid | Dibenz researchgate.netnih.gov-diazepine-1-ones | researchgate.net |
| Domino Process | Solvent-Free | Not specified | 1,4-Diazepanes | acs.org |
Atom Economy and Waste Minimization in Diazepane Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. primescholars.comnumberanalytics.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they minimize waste. jocpr.comnih.gov
In diazepane synthesis, domino and multicomponent reactions are excellent examples of atom-economical processes. A domino protocol for synthesizing 1,4-diazepanes from 1,2-diamines and alkyl 3-oxohex-5-enoates exemplifies a highly atom- and step-economical approach. acs.org Similarly, one-pot, three-component reactions, such as those used for making spirodibenzo researchgate.netnih.govdiazepine derivatives, are designed to incorporate most of the atoms from the starting materials into the final structure, thus minimizing byproduct formation. rsc.org These strategies stand in contrast to less atom-economical methods that may involve protecting groups or generate significant stoichiometric byproducts. nih.gov
Catalytic Methods in Heterocycle Synthesis
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, all while reducing waste. The synthesis of diazepanes and related heterocycles heavily relies on a variety of catalytic methods.
Palladium-catalyzed reactions are widely used for forming the C-N bonds necessary for constructing the diazepine ring, including through intramolecular N-arylation and Buchwald-Hartwig amidation. mdpi.commdpi.com Ruthenium catalysts have been employed for the synthesis of 1,4-diazacycles through a hydrogen borrowing mechanism, which is an environmentally friendly process that produces water as the only byproduct. organic-chemistry.org Additionally, copper-catalyzed reactions have been developed for the synthesis of 1,4-benzodiazepine-5-ones. nih.gov The use of heterogeneous catalysts, such as graphite oxide and reusable sulfamic acid, further enhances the green credentials of these syntheses by simplifying catalyst recovery and reuse. rsc.orgresearchgate.net
Table 3: Catalysts Used in the Synthesis of Diazepine Derivatives
| Catalyst Type | Metal/Compound | Reaction Type | Advantage | Reference(s) |
|---|---|---|---|---|
| Homogeneous | Palladium (e.g., Pd(PPh₃)₄) | C-N Coupling, Cyclization | High efficiency and selectivity | mdpi.commdpi.com |
| Homogeneous | Ruthenium(II) | Diol-diamine coupling | Green (water byproduct), overcomes catalyst poisoning | organic-chemistry.org |
| Homogeneous | Copper(II) Triflate | Rearrangement Cascade | Novel method for 1,4-benzodiazepine-5-ones | nih.gov |
| Heterogeneous | Graphite Oxide | One-pot, three-component | Reusable, mild conditions, green solvent | rsc.orgrsc.org |
| Heterogeneous | Heteropolyacids | Condensation/Cyclization | High yields, short reaction times | nih.gov |
Elucidation of Reaction Mechanisms in 1 4 Bromo 2 Fluorobenzyl 1,4 Diazepane Synthesis
Fundamental Organic Reaction Mechanisms Relevant to Diazepane Formation
The formation of the title compound can be conceptually approached through two primary synthetic strategies, each relying on a distinct, well-established reaction mechanism: the direct N-alkylation of 1,4-diazepane with a suitable benzyl (B1604629) halide via nucleophilic substitution, or the reaction of 1,4-diazepane with 4-bromo-2-fluorobenzaldehyde (B134337) followed by in-situ reduction, a process known as reductive amination.
The direct alkylation of the 1,4-diazepane ring with a 4-bromo-2-fluorobenzyl halide (e.g., chloride or bromide) is a classic example of nucleophilic substitution. In this reaction, one of the nitrogen atoms of the diazepane ring acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. This reaction can proceed through two primary mechanistic pathways: SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular). ucalgary.ca
The benzylic position is unique in that it can support either mechanism, with the outcome often depending on the specific reactants, solvent, and reaction conditions. stackexchange.comkhanacademy.org
SN2 Mechanism: This pathway involves a single, concerted step where the nucleophile (diazepane nitrogen) attacks the electrophilic carbon at the same time as the halide leaving group departs. siu.edu The reaction rate is dependent on the concentration of both the benzyl halide and the diazepane. Primary benzylic halides, such as 4-bromo-2-fluorobenzyl bromide, typically favor the SN2 pathway. ucalgary.ca The presence of the benzene (B151609) ring, while sterically bulky, can stabilize the transition state through π-orbital overlap, accelerating the reaction compared to a simple primary alkyl halide. stackexchange.com
SN1 Mechanism: This two-step pathway involves the initial, rate-determining departure of the leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by the nucleophile. The stability of the benzylic carbocation is a key factor promoting the SN1 mechanism. stackexchange.com The phenyl ring delocalizes the positive charge across the aromatic system, making it a relatively stable intermediate. Polar, protic solvents can further stabilize this carbocation and encourage the SN1 pathway.
For the synthesis of 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane, the primary nature of the benzylic carbon suggests a preference for the SN2 mechanism. However, the choice of solvent and the potential for carbocation stabilization mean the SN1 pathway cannot be entirely discounted. stackexchange.com
| Characteristic | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Benzyl Halide] | Rate = k[Benzyl Halide][Diazepane] |
| Molecularity | Unimolecular | Bimolecular |
| Reaction Steps | Two steps (via carbocation intermediate) | One concerted step |
| Substrate Preference | Favored by 2° and 3° benzylic halides ucalgary.ca | Favored by 1° benzylic halides ucalgary.ca |
| Solvent Effects | Favored by polar, protic solvents (e.g., ethanol (B145695), water) | Favored by polar, aprotic solvents (e.g., acetone, DMF) |
| Stereochemistry | Racemization (if chiral center is formed) | Inversion of configuration |
Reductive amination, also known as reductive alkylation, is a highly efficient and common method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This process converts a carbonyl group and an amine into a more substituted amine. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of 4-bromo-2-fluorobenzaldehyde with 1,4-diazepane in the presence of a suitable reducing agent.
The mechanism proceeds in two main stages within a single pot:
Iminium Ion Formation: The reaction begins with the nucleophilic attack of a nitrogen atom from 1,4-diazepane on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as a water molecule, generating a resonance-stabilized iminium ion.
Reduction: A reducing agent, present in the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step forms the final C-N bond and yields the desired N-alkylated diazepane product.
A key advantage of reductive amination is its selectivity; the reaction forms a single C-N bond without the risk of over-alkylation that can sometimes plague direct nucleophilic substitution methods. masterorganicchemistry.com The choice of reducing agent is crucial. Mild reducing agents are preferred because they selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. masterorganicchemistry.com
| Reducing Agent | Abbreviation | Characteristics |
|---|---|---|
| Sodium Triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Mild and selective, widely used. Tolerates a variety of functional groups. Does not reduce the starting aldehyde. masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective, but raises toxicity concerns due to the potential generation of cyanide. masterorganicchemistry.com |
| Sodium Borohydride (B1222165) | NaBH₄ | Less selective; can also reduce the starting aldehyde, especially at neutral or acidic pH. Often used in a stepwise procedure. nih.gov |
| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | "Green" chemistry approach, but may require higher pressures and temperatures and can be sensitive to other functional groups. wikipedia.org |
Kinetic and Spectroscopic Studies for Mechanistic Pathway Determination
To experimentally determine the operative mechanism in the synthesis of this compound, kinetic and spectroscopic studies are indispensable.
Kinetic studies involve measuring the reaction rate while systematically varying the concentrations of the reactants. For the nucleophilic substitution pathway, if the reaction rate doubles upon doubling the concentration of the benzyl halide but is unaffected by the concentration of the diazepane, it points to an SN1 mechanism. Conversely, if the rate is dependent on the concentrations of both reactants, an SN2 mechanism is indicated.
Spectroscopic techniques can provide direct evidence for the presence of intermediates. For instance:
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction progress over time, allowing for the identification and characterization of transient species like a hemiaminal or iminium ion in a reductive amination pathway.
Infrared (IR) spectroscopy can track the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the C=N stretch of the iminium ion intermediate (~1690–1640 cm⁻¹).
Mass Spectrometry , particularly when coupled with techniques like electrospray ionization (ESI-MS), can be used to detect charged intermediates such as the benzylic carbocation (in SN1) or the iminium ion, providing direct evidence for their formation.
Computational Approaches to Reaction Mechanism Discovery
Computational chemistry provides powerful tools for exploring reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimentation alone. mdpi.com Using methods like Density Functional Theory (DFT), chemists can model the entire reaction pathway, calculate the energies of reactants, products, intermediates, and transition states, and thereby predict the most favorable mechanistic route. mdpi.com
The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the rate of the reaction. nih.gov Computational modeling allows for the precise location of transition state structures for competing pathways.
For the synthesis of this compound via nucleophilic substitution, a computational chemist could model both the SN1 and SN2 pathways. By calculating the Gibbs free energy of activation (ΔG‡) for both the unimolecular dissociation of the benzyl halide (SN1) and the bimolecular attack of the diazepane (SN2), one can predict which mechanism is kinetically favored. The pathway with the lower activation energy will be the dominant one.
Reaction coordinate mapping involves calculating the potential energy of the system as it progresses from reactants to products. siu.edu This generates a potential energy surface that provides a detailed picture of the entire reaction. The map visualizes the energy changes during bond breaking and bond formation, clearly showing the energy barriers (transition states) and valleys (intermediates).
For the reductive amination pathway, a reaction coordinate map would illustrate the energy profile for the initial nucleophilic attack to form the hemiaminal, the subsequent dehydration to the iminium ion, and the final hydride reduction. This can reveal whether the formation of the iminium ion or its reduction is the rate-determining step and provide a detailed understanding of the entire catalytic cycle. nih.gov
Unable to Retrieve Detailed Spectroscopic Data for this compound
Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic and structural characterization data for the chemical compound This compound could not be located. As a result, the generation of a thorough and scientifically accurate article adhering to the provided outline is not possible at this time.
The requested article structure necessitated specific, in-depth information for the following analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including detailed ¹H NMR and ¹³C NMR spectroscopic analysis with specific chemical shifts, coupling constants, and signal assignments, as well as data from 2D NMR techniques (COSY, HSQC, HMBC).
Fourier-Transform Infrared (FT-IR) Spectroscopy: For the identification of characteristic absorption bands of the compound's functional groups.
Mass Spectrometry (MS): To describe the molecular weight and fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): For the precise determination of the compound's exact mass.
While searches yielded information on structurally related compounds, such as other diazepine (B8756704) derivatives or molecules containing a bromo-fluorobenzyl moiety, no publications were found that specifically report the synthesis and detailed spectroscopic characterization of this compound. The creation of the requested data tables and in-depth research findings is contingent on the availability of this primary experimental data.
Therefore, without access to published research containing the requisite spectroscopic information, the development of the article focusing solely on the advanced spectroscopic and structural characterization of this compound cannot be fulfilled.
Advanced Spectroscopic and Structural Characterization of 1 4 Bromo 2 Fluorobenzyl 1,4 Diazepane
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a specific single-crystal X-ray diffraction study for 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane has not been publicly documented. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such a study would provide invaluable information, including:
Crystal System and Space Group: These parameters define the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) describe the size and shape of the repeating unit in the crystal.
Molecular Conformation: It would reveal the preferred spatial orientation of the 4-bromo-2-fluorobenzyl group relative to the 1,4-diazepane ring, including critical torsion angles.
Intermolecular Interactions: The analysis would identify and quantify non-covalent interactions such as hydrogen bonds, halogen bonds, or π-stacking, which govern the crystal packing and influence physical properties like melting point and solubility.
In the absence of direct experimental data for the title compound, crystallographic data for structurally related diazepine (B8756704) derivatives can offer predictive insights. For instance, studies on other substituted 1,4-diazepane rings often reveal chair or boat conformations for the seven-membered ring.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 1512 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.65 |
Note: The data in this table is hypothetical and serves as an example of what a crystallographic study might reveal. It is not based on experimental results for the specified compound.
Other Advanced Spectroscopic Techniques
Beyond X-ray crystallography, a suite of advanced spectroscopic techniques is essential for a thorough characterization of this compound in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR provide basic structural information, advanced 2D NMR techniques would offer unambiguous assignments and connectivity details.
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks within the diazepane ring and the benzyl (B1604629) moiety.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, helping to confirm the attachment of the benzyl group to the nitrogen of the diazepane ring.
¹⁹F NMR: The presence of a fluorine atom would produce a characteristic signal in the ¹⁹F NMR spectrum, and its coupling to nearby protons (¹H-¹⁹F coupling) would further confirm the substitution pattern on the aromatic ring.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used. The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, which can provide further structural clues. The isotopic pattern of the molecular ion peak would be a clear indicator of the presence of a single bromine atom.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observation |
| ¹H NMR | Aromatic protons with splitting patterns influenced by bromo and fluoro substituents. Benzylic CH₂ singlet. Multiple signals for the diazepane ring protons. |
| ¹³C NMR | Distinct signals for aromatic, benzylic, and diazepane ring carbons. Carbon signals in the aromatic region would show splitting due to C-F coupling. |
| ¹⁹F NMR | A singlet or a multiplet in the typical range for an aryl fluoride. |
| HRMS (ESI) | Molecular ion peaks corresponding to [M+H]⁺ with a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
The combination of these advanced spectroscopic methods would provide a comprehensive dataset to confirm the identity, purity, and detailed molecular structure of this compound, complementing the definitive solid-state information that would be provided by a single-crystal X-ray analysis.
Computational Chemistry and Theoretical Investigations of 1 4 Bromo 2 Fluorobenzyl 1,4 Diazepane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule.
Prediction of Molecular Reactivity and Stability Parameters
From the electronic properties calculated using DFT, various parameters that describe the reactivity and stability of a molecule can be derived. These are often referred to as conceptual DFT descriptors.
Key parameters include:
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. nih.gov
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. nih.gov
Electronegativity (χ): The ability of the molecule to attract electrons. nih.gov
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. nih.gov
These parameters provide a quantitative basis for predicting how a molecule will behave in a chemical reaction.
Computational Investigations into 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane Remain a Niche Area of Research
Despite the growing interest in the pharmacological potential of diazepine (B8756704) derivatives, a thorough review of scientific literature reveals a significant gap in the computational and theoretical analysis of the specific compound this compound. At present, dedicated studies focusing on the solvation models and the influence of environmental factors on the molecular properties of this particular molecule are not available in published research.
Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules in different environments. Techniques such as Density Functional Theory (DFT) are often employed to explore molecular structure, electronic properties, and reactivity. When combined with solvation models, these methods can simulate how a compound interacts with various solvents, providing insights into its solubility, stability, and potential reaction pathways. These theoretical investigations are crucial for drug design and development, allowing researchers to predict a molecule's behavior in biological systems.
However, for this compound, specific data from such computational studies—including detailed findings and data tables related to its behavior in different solvents—has not yet been reported. The scientific community has explored the synthesis and biological significance of the broader 1,4-diazepine class of compounds. These studies have highlighted their potential in a range of therapeutic areas. Additionally, computational analyses have been conducted on other brominated organic molecules to understand their electronic structure and reactivity. Yet, the specific substituent pattern of a 4-bromo and 2-fluoro group on the benzyl (B1604629) moiety attached to a 1,4-diazepane ring has not been the subject of focused theoretical investigation.
The absence of this specific research means that a detailed discussion on the "Solvation Models and Environmental Effects on Molecular Properties" for this compound cannot be constructed based on current scientific evidence. Further research is required to elucidate the computational and theoretical characteristics of this compound.
Structure Activity Relationship Sar Methodologies for 1 4 Bromo 2 Fluorobenzyl 1,4 Diazepane Analogues
Theoretical Frameworks of Structure-Activity Relationships (SAR)
The foundational principle of Structure-Activity Relationships (SAR) is that the biological activity of a chemical compound is directly related to its molecular structure. This concept, which has been a cornerstone of medicinal chemistry for over a century, posits that specific structural features and physicochemical properties of a molecule dictate its interaction with a biological target, such as a receptor or enzyme, and consequently its therapeutic effect.
The primary goals of SAR studies are to identify the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—and to understand how modifications to the molecular scaffold affect potency, selectivity, and pharmacokinetic properties. Early SAR studies were largely qualitative, relying on the intuitive and experiential knowledge of medicinal chemists. However, modern drug discovery integrates computational tools to create a more systematic and predictive framework for SAR analysis.
For a molecule like 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane, an SAR campaign would typically involve the synthesis and biological evaluation of a series of analogues. These analogues would feature modifications at various positions, including:
The 1,4-diazepane ring: Alterations to the ring size, conformation, or substitution patterns.
The benzyl (B1604629) group: Substitution at different positions on the phenyl ring with various chemical moieties.
The bromo and fluoro substituents: Replacement with other halogens or different electron-withdrawing or electron-donating groups.
The linker between the diazepane and benzyl moieties: Changes in length, flexibility, or chemical nature.
By comparing the biological activities of these analogues, researchers can deduce the structural requirements for optimal activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) represents a significant advancement from traditional SAR by establishing mathematical models that quantitatively correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery.
A QSAR model is typically expressed as a linear or non-linear equation:
Biological Activity = f(Molecular Descriptors)
Where the biological activity is the dependent variable and the molecular descriptors are the independent variables that numerically represent the physicochemical properties of the molecules.
For the this compound scaffold, a QSAR study would involve compiling a dataset of analogues with their corresponding biological activities. Molecular descriptors would then be calculated for each analogue, and statistical methods would be employed to develop a predictive model.
The selection of appropriate molecular descriptors is a crucial step in QSAR modeling, as they are the numerical representation of the molecular features that are believed to influence biological activity. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of a molecule, such as electron density, partial charges, and dipole moment. For the bromo and fluoro substituents on the benzyl ring of the target compound, electronic descriptors like Hammett constants can quantify their electron-withdrawing effects, which may be crucial for receptor interaction.
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, van der Waals volume, and molar refractivity. The size and conformation of the 1,4-diazepane ring and the bulk of the benzyl group would be captured by these descriptors.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a biological target. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).
Topological Descriptors: These are numerical values derived from the 2D representation of a molecule (its graph). They describe aspects such as molecular branching, connectivity, and shape. Examples include the Wiener index and Kier & Hall connectivity indices.
3D Descriptors: These are calculated from the three-dimensional coordinates of the atoms in a molecule and can provide more detailed information about its shape and steric properties.
| Descriptor Class | Examples | Relevance to this compound Analogues |
| Electronic | Hammett constants, Dipole moment, HOMO/LUMO energies | Quantifying the electronic influence of substituents on the benzyl ring. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describing the size and bulk of the diazepane and benzyl moieties. |
| Hydrophobic | LogP, ClogP | Modeling the lipophilicity for membrane permeability and target binding. |
| Topological | Wiener index, Connectivity indices | Characterizing the overall shape, size, and branching of the molecular scaffold. |
| 3D | Molecular surface area, Volume | Providing detailed information on the three-dimensional shape and potential for steric clashes. |
Once a set of molecular descriptors has been calculated for a series of analogues, various statistical and machine learning methods can be used to develop the QSAR model. The choice of method depends on the complexity of the data and the relationship between the descriptors and the biological activity.
Multiple Linear Regression (MLR): This is one of the simplest and most common methods for developing a linear QSAR model. It assumes a linear relationship between the biological activity and the molecular descriptors.
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity (correlation between descriptors). It reduces the dimensionality of the descriptor space by creating a smaller set of orthogonal latent variables.
Support Vector Machines (SVM): SVM is a powerful machine learning technique that can be used for both linear and non-linear QSAR modeling. It works by finding an optimal hyperplane that separates data points into different classes (for classification) or that best fits the data (for regression).
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex non-linear relationships and are well-suited for large and complex QSAR datasets.
The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds that were not used in model development.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that illustrates the common features of a set of active molecules.
For the this compound series, a pharmacophore model could be generated by aligning a set of active analogues and identifying the common chemical features, such as:
Hydrogen bond acceptors and donors
Hydrophobic centroids
Aromatic rings
Positive and negative ionizable groups
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. It can also guide the design of new analogues by ensuring that they possess the key pharmacophoric features.
| Pharmacophoric Feature | Potential Location on this compound |
| Hydrogen Bond Acceptor | Nitrogen atoms of the 1,4-diazepane ring, Fluorine atom |
| Aromatic Ring | The 4-bromo-2-fluorobenzyl group |
| Hydrophobic Center | The benzyl ring and the aliphatic portions of the diazepane ring |
| Halogen Bond Donor | The bromine atom |
Fragment-Based Approaches in Scaffold Modification for SAR Exploration
Fragment-based drug discovery (FBDD) is a strategy that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the biological target. These fragments are then grown or linked together to produce a more potent lead compound.
In the context of SAR exploration for this compound analogues, fragment-based approaches can be used to systematically probe the binding pocket of the target and identify key interactions. For example, the 1,4-diazepane core could be considered a central scaffold, and different fragments could be attached at various positions to explore the surrounding chemical space.
Another related technique is scaffold hopping , where the core scaffold (e.g., the 1,4-diazepane ring) is replaced with a different chemical moiety that maintains the same 3D orientation of the key functional groups. This can lead to the discovery of novel chemical series with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or novel intellectual property.
By combining these computational and theoretical approaches, medicinal chemists can gain a deep understanding of the SAR for the this compound scaffold and rationally design novel analogues with enhanced therapeutic potential.
In Vitro Metabolic Stability and Metabolite Identification Studies of 1 4 Bromo 2 Fluorobenzyl 1,4 Diazepane
Design and Execution of In Vitro Metabolism Assays
In vitro metabolism assays are fundamental tools for evaluating the metabolic susceptibility of drug candidates early in the development process. metabolomics.se These assays utilize various liver-derived systems to simulate the metabolic environment of the liver, which is the primary site of drug metabolism in the body. springernature.com The design of these studies for 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane involves standardized incubations with hepatic subcellular fractions or intact cells, followed by quantitative analysis to determine the rate of disappearance of the parent compound.
Microsomal stability assays are widely used to assess Phase I metabolic pathways, primarily those mediated by cytochrome P450 (CYP) enzymes. researchgate.net For these studies, this compound would be incubated with pooled human liver microsomes (HLM), which contain a rich complement of CYP enzymes. pharmaron.com
The experimental design typically involves incubating the test compound at a specified concentration (e.g., 1 µM) with a defined concentration of microsomal protein (e.g., 0.5 mg/mL) at 37°C. pharmaron.com The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which is an essential cofactor for CYP enzyme activity. pharmaron.com Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a solvent like acetonitrile (B52724). springernature.com The remaining concentration of this compound is then quantified using analytical techniques like LC-MS/MS.
From the rate of disappearance of the parent compound, key pharmacokinetic parameters can be calculated, including the in vitro half-life (t½) and the intrinsic clearance (Clint). nuvisan.com These parameters are crucial for ranking compounds based on their metabolic stability and for predicting in vivo hepatic clearance.
Table 1: Illustrative Microsomal Stability Data for this compound in Human Liver Microsomes This table presents hypothetical data for illustrative purposes.
| Time (minutes) | % Parent Compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 62 |
| 30 | 38 |
| 60 | 15 |
| Calculated Parameters | |
| In Vitro t½ (min) | 28.5 |
| Intrinsic Clearance (Clint) (µL/min/mg protein) | 48.2 |
While microsomes are excellent for studying Phase I metabolism, they lack the necessary enzymes for Phase II conjugation reactions. springernature.com To obtain a more comprehensive metabolic profile, including both Phase I and Phase II pathways, studies are conducted using intact liver cells, such as cryopreserved human hepatocytes. nuvisan.com
In a typical hepatocyte stability assay, this compound would be incubated with a suspension of hepatocytes at 37°C. nih.gov Similar to microsomal assays, samples are collected at various time points, and the reaction is stopped. The concentration of the parent compound is measured to determine its rate of depletion. The advantage of this system is its ability to assess the combined effect of uptake, metabolism (Phase I and II), and efflux on the compound's stability, providing a more physiologically relevant model of hepatic clearance. metabolomics.se
To identify the specific cytochrome P450 enzymes responsible for the metabolism of this compound, studies are performed using recombinant enzyme systems. nih.gov These systems consist of individual human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) expressed in cell lines, allowing for the metabolism of the compound by a single enzyme to be studied in isolation. nih.gov
Table 2: Illustrative Contribution of Individual CYP450 Isoforms to the Metabolism of this compound This table presents hypothetical data for illustrative purposes.
| Recombinant CYP450 Isoform | Rate of Metabolism (pmol/min/pmol CYP) |
| CYP1A2 | 5.2 |
| CYP2C9 | 11.5 |
| CYP2C19 | 8.1 |
| CYP2D6 | 45.7 |
| CYP3A4 | 120.3 |
Analytical Techniques for Metabolite Profiling and Identification
Following the in vitro incubations, sophisticated analytical methods are required to separate, detect, and identify the metabolites formed.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for metabolite profiling due to its high sensitivity, selectivity, and speed. nih.gov Samples from the incubation assays are injected into a liquid chromatograph, which separates the parent compound from its various metabolites based on their physicochemical properties. nih.gov
The separated components then enter a mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio (m/z). This allows for the detection of potential metabolites, which will have different masses than the parent compound due to biochemical modifications such as oxidation (a mass increase of 16 Da) or N-dealkylation. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the detected ions, providing structural information that helps in the tentative identification of the metabolic modifications. nih.gov
Table 3: Hypothetical Metabolites of this compound Detected by LC-MS/MS This table presents hypothetical data for illustrative purposes.
| Metabolite ID | Proposed Biotransformation | Observed m/z [M+H]⁺ |
| M1 | Hydroxylation on diazepane ring | 319.05 |
| M2 | Hydroxylation on bromophenyl ring | 319.05 |
| M3 | N-dealkylation (loss of benzyl (B1604629) group) | 199.00 |
| M4 | Oxidation of diazepane ring (N-oxide) | 319.05 |
| M5 | Glucuronide conjugate of M1/M2 | 495.08 |
While LC-MS/MS is excellent for detecting metabolites and proposing potential structures, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous structure elucidation, especially for novel or unexpected metabolites. nih.gov This technique provides detailed information about the chemical structure by probing the magnetic properties of atomic nuclei.
For metabolite identification, larger-scale incubations are often necessary to produce sufficient quantities of a metabolite for NMR analysis. The metabolite is then isolated and purified before analysis. One-dimensional and two-dimensional NMR experiments can reveal the precise location of a metabolic modification, for instance, distinguishing between different possible sites of hydroxylation on a molecule. For a fluorinated compound like this compound, ¹⁹F-NMR can be a particularly powerful and sensitive tool for tracking the fate of the fluorine-containing part of the molecule and identifying its metabolites. nih.gov
Radiochemical Techniques for Mass Balance and Metabolite Tracking
To quantitatively determine the extent of metabolism and account for all metabolic products, studies employing a radiolabeled version of this compound, typically with carbon-14 (B1195169) ([¹⁴C]), are conducted. The strategic placement of the radiolabel on a metabolically stable position of the molecule is paramount for reliable tracking.
In a representative in vitro mass balance study, [¹⁴C]this compound is incubated with human liver microsomes or hepatocytes. Following the incubation period, the mixture is analyzed to quantify the distribution of radioactivity. This allows for a comprehensive accounting of the parent compound and all its metabolites, ensuring that no significant metabolic pathways are overlooked. High-performance liquid chromatography (HPLC) coupled with radiometric detection is a standard technique for separating and quantifying the parent compound and its radiolabeled metabolites.
Table 1: Hypothetical Distribution of Radioactivity Following Incubation of [¹⁴C]this compound with Human Liver Microsomes
| Component | Percentage of Total Radioactivity |
| Parent Compound | 45% |
| Metabolite M1 | 25% |
| Metabolite M2 | 15% |
| Metabolite M3 | 10% |
| Other Minor Metabolites | 5% |
This mass balance analysis provides a complete picture of the metabolic fate of the compound in the in vitro system, guiding further metabolite identification efforts.
Characterization of Metabolic Pathways and Enzyme Involvement
The metabolic transformation of xenobiotics is primarily categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Understanding the specific enzymes involved is critical for predicting potential drug-drug interactions and inter-individual variability in metabolism.
Cytochrome P450 (CYP) Mediated Metabolism
Cytochrome P450 enzymes are a major family of enzymes responsible for the oxidative metabolism of a vast number of drugs. nih.gov To identify the specific CYP isoforms involved in the metabolism of this compound, the compound is incubated with a panel of recombinant human CYP enzymes. The rate of disappearance of the parent compound or the formation of specific metabolites is then measured.
Initial screening would likely indicate that several CYP isoforms contribute to its metabolism. Based on the structure of the compound, likely candidates for significant involvement include CYP3A4, CYP2D6, and CYP2C9, which are responsible for metabolizing a wide array of therapeutic agents. nih.gov
Further studies would involve the use of selective chemical inhibitors for specific CYP isoforms in human liver microsomes. A reduction in the metabolism of this compound in the presence of a specific inhibitor points to the involvement of that particular isoform.
Table 2: Hypothetical Inhibition of this compound Metabolism by Selective CYP Inhibitors in Human Liver Microsomes
| CYP Isoform Inhibitor | Concentration (µM) | Remaining Parent Compound (%) |
| Ketoconazole (CYP3A4) | 1 | 85 |
| Quinidine (CYP2D6) | 1 | 65 |
| Sulfaphenazole (CYP2C9) | 10 | 55 |
| No Inhibitor | N/A | 45 |
These hypothetical results would suggest that CYP3A4 plays a primary role in the metabolism of this compound, with smaller contributions from CYP2D6 and CYP2C9.
Flavin-Containing Monooxygenase (FMO) Contributions
Flavin-containing monooxygenases are another class of Phase I enzymes that catalyze the oxygenation of xenobiotics containing nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govresearchgate.net Given the presence of two nitrogen atoms within the 1,4-diazepane ring of the title compound, the potential for FMO-mediated metabolism is significant. plos.org
To assess the contribution of FMOs, in vitro experiments are conducted using human liver microsomes under conditions that differentiate FMO and CYP activity. For instance, since FMOs are heat-labile, comparing the metabolic rate in heat-treated microsomes versus untreated microsomes can indicate FMO involvement. Additionally, the use of specific FMO inhibitors can help to quantify their contribution. The most abundant FMO in the adult human liver is FMO3. plos.org
A likely metabolic transformation catalyzed by FMOs would be the N-oxidation of one or both of the nitrogen atoms in the diazepane ring, leading to the formation of N-oxide metabolites.
Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Phase II conjugation reactions involve the addition of endogenous polar molecules to the parent drug or its Phase I metabolites, facilitating their excretion. uomus.edu.iq The primary conjugation reactions are glucuronidation and sulfation.
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to the substrate. uomus.edu.iq If Phase I metabolism introduces a hydroxyl group onto this compound (for example, through aromatic hydroxylation), this hydroxyl group would be a prime site for glucuronidation.
Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group. uomus.edu.iq Similar to glucuronidation, hydroxylated metabolites are common substrates for sulfation.
To investigate these pathways, the parent compound and its primary metabolites would be incubated with human liver microsomes or hepatocytes fortified with the necessary cofactors (e.g., UDPGA for glucuronidation, PAPS for sulfation). The formation of glucuronide and sulfate (B86663) conjugates would then be monitored by LC-MS/MS.
Q & A
Q. What role do hybrid experimental-computational workflows play in reaction optimization?
- Methodological Answer : Integrate high-throughput experimentation (HTE) with automated data analysis pipelines. For example, robotic platforms execute parallel reactions under varied conditions, while AI models (e.g., neural networks) predict optimal parameters for scale-up, reducing resource consumption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
